Carbidopa

Catalog No.
S522682
CAS No.
38821-49-7
M.F
C10H16N2O5
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbidopa

CAS Number

38821-49-7

Product Name

Carbidopa

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1

InChI Key

QTAOMKOIBXZKND-PPHPATTJSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Synonyms

Carbidopa, Carbidopa, (R)-Isomer, Carbidopa, (S)-Isomer, Lodosin, Lodosyn, Methyldopahydrazine, MK 485, MK 486, MK-485, MK-486, MK485, MK486

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Peripheral Dopa Decarboxylase Inhibition:

Levodopa, when administered orally, is converted to dopamine by a peripheral enzyme called Dopa decarboxylase. This conversion occurs even before Levodopa reaches the brain, leading to several side effects like nausea and vomiting. Carbidopa acts as a peripheral Dopa decarboxylase inhibitor. It prevents the peripheral conversion of Levodopa, allowing a higher proportion to reach the brain and exert its therapeutic effect. This significantly reduces side effects associated with Levodopa alone [Source: ""].

Increased Levodopa Bioavailability:

By inhibiting peripheral Dopa decarboxylase, carbidopa ensures that more Levodopa enters the central nervous system. This translates to increased bioavailability of Levodopa at the target site in the brain, leading to improved symptom control in PD patients [Source: ""].

Reduced Levodopa Dosage:

The presence of carbidopa allows for a lower Levodopa dosage to achieve the same therapeutic effect. This is crucial because high doses of Levodopa can lead to long-term complications like dyskinesias (involuntary movements). Carbidopa, by maximizing Levodopa's efficacy, helps maintain symptom control while minimizing the risk of these complications [Source: ""].

Emerging Areas of Carbidopa Research

Beyond its established role in PD treatment, recent research suggests potential applications of carbidopa in other areas:

Autoimmunity:

Studies have shown that carbidopa might possess immunomodulatory properties. It has been observed to inhibit T cell activation, potentially offering therapeutic benefits in various autoimmune disorders [Source: ""].

Carbidopa is a pharmaceutical compound primarily used in conjunction with levodopa to treat Parkinson's disease. Its chemical formula is C10H14N2O4C_{10}H_{14}N_{2}O_{4}, and it has a molar mass of approximately 226.23 g/mol. Carbidopa functions as an inhibitor of aromatic L-amino acid decarboxylase, an enzyme responsible for the conversion of levodopa to dopamine in the peripheral tissues. By inhibiting this enzyme, carbidopa increases the availability of levodopa that can cross the blood-brain barrier, thereby enhancing its therapeutic effects while reducing peripheral side effects such as nausea and vomiting .

As mentioned earlier, carbidopa's mechanism of action revolves around inhibiting peripheral dopa decarboxylase. Levodopa, when administered alone, is extensively broken down in the body before reaching the brain. Carbidopa prevents this breakdown, allowing a higher concentration of levodopa to reach the brain and be converted into dopamine, the neurotransmitter deficient in Parkinson's disease []. This increased dopamine level helps improve motor function in patients.

Carbidopa is generally well-tolerated, but side effects like nausea, vomiting, and involuntary movements can occur []. It should not be used with certain medications and can worsen some medical conditions []. Carbidopa itself is not listed as a hazardous material.

, primarily involving its hydrazine group. One significant reaction is its selective condensation with aldehydes, such as vanillin, which allows for colorimetric detection in pharmaceutical formulations. This reaction results in the formation of a colored azine product, facilitating quantification of carbidopa in various samples . Additionally, carbidopa itself can be metabolized into several metabolites through oxidation and decarboxylation pathways, which include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid .

Carbidopa's primary biological activity lies in its ability to inhibit aromatic L-amino acid decarboxylase in the peripheral nervous system. This inhibition prevents the premature conversion of levodopa to dopamine outside the central nervous system, allowing more levodopa to reach the brain where it can be converted to dopamine . The drug does not cross the blood-brain barrier, thereby ensuring that its action is limited to peripheral tissues. This mechanism is crucial for managing symptoms of Parkinson's disease effectively.

Carbidopa is primarily utilized in combination with levodopa for the treatment of Parkinson's disease and Parkinson-like symptoms. It enhances the efficacy of levodopa therapy by preventing its breakdown before it reaches the brain, thus improving motor function in patients suffering from dopamine deficiency . Additionally, carbidopa has been explored for use in formulations aimed at reducing nausea associated with levodopa treatment .

Carbidopa has several important interactions that can affect its efficacy and safety profile. Notably, co-administration with monoamine oxidase inhibitors can lead to severe adverse effects due to increased levels of dopamine and other neurotransmitters . Studies have shown that carbidopa also interacts with other medications that influence dopaminergic pathways, necessitating careful monitoring during concurrent use.

Several compounds share similarities with carbidopa in terms of structure or function. Below is a comparison highlighting their unique attributes:

Compound NameChemical FormulaMechanism of ActionUnique Features
LevodopaC9H11NO4C_{9}H_{11}NO_{4}Precursor to dopamine; crosses blood-brain barrierDirectly converted to dopamine
BenserazideC11H13N3O4C_{11}H_{13}N_{3}O_{4}Aromatic L-amino acid decarboxylase inhibitorSimilar action but different structure
EntacaponeC13H17N3O5C_{13}H_{17}N_{3}O_{5}Catechol-O-methyltransferase inhibitorProlongs effect of levodopa
TolcaponeC14H15N3O5C_{14}H_{15}N_{3}O_{5}Catechol-O-methyltransferase inhibitorMore potent than entacapone

Carbidopa stands out due to its specific role in inhibiting peripheral metabolism of levodopa without crossing into the central nervous system, making it essential for effective Parkinson's treatment when combined with levodopa .

The conventional synthesis of carbidopa employs several well-established methodologies that have been refined over decades of pharmaceutical research. The most prominent approach involves the oxaziridine-mediated reaction with methyldopa derivatives, which represents a significant advancement in carbidopa manufacturing processes [1] [9].

The oxaziridine-methyldopa ester reaction constitutes the cornerstone of conventional carbidopa synthesis [1]. This method utilizes 3,3-pentamethylene oxaziridine as the key aminating agent, reacting with L-α-methyldopa methyl ester to produce the desired carbidopa intermediate [9]. The reaction mechanism proceeds through nucleophilic attack of the oxaziridine on the α-carbon of the methyldopa ester, forming a cyclohexylidene-hydrazino intermediate that can be isolated in crystalline form [19]. This intermediate, (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester, represents a novel compound that provides excellent yields and readily isolable products [19].

The modified Strecker reaction represents another conventional approach to carbidopa synthesis [2]. This methodology begins with hydrazine and potassium cyanide acting on arylacetone precursors [2]. The reaction mechanism involves condensation of hydrazine with the ketone substrate, followed by cyanide addition to form the corresponding α-amino nitrile intermediate [20]. Subsequent hydrolysis under acidic conditions yields the final carbidopa product with moderate yields ranging from 50 to 60 percent [2].

Alternative conventional methods include the hydrazination of protected methyldopa derivatives using sodium hydride and chloramine reagents [19]. This approach requires the initial protection of phenolic hydroxyl groups, typically through dimethoxy substitution, followed by selective hydrazination at the α-carbon position [19]. The final deprotection step employs vigorous hydrolysis conditions to remove the protecting groups and reveal the catechol functionality essential for carbidopa activity [19].

Synthesis RouteStarting MaterialKey ReagentReported Yield (%)Industrial Suitability
Oxaziridine-methyldopa ester reactionL-α-methyldopa methyl ester3,3-pentamethylene oxaziridine85-90High
Modified Strecker reactionArylacetone with hydrazine/KCNHydrazine, potassium cyanide50-60Moderate
Hydrazination of protected methyldopaDimethoxy-α-methyldopaSodium hydride, chloramine40-50Low
Direct amination with hydroxylamine O-sulphonic acidDimethoxy-α-methyldopaHydroxylamine O-sulphonic acid30-40Low

The isolation of intermediates plays a crucial role in conventional synthesis protocols [1] [9]. The cyclohexane oxaziridine method enables the formation of stable, crystalline intermediates that can be purified through conventional recrystallization techniques [9]. This approach eliminates the need for complex chromatographic separations that plague other synthetic routes [19]. The intermediate isolation process typically involves precipitation from organic solvents, followed by multiple recrystallization steps to achieve pharmaceutical-grade purity [1].

Green Chemistry Approaches: Solvent Reduction and Catalyst Optimization

Green chemistry principles have been increasingly applied to carbidopa synthesis to address environmental concerns and reduce manufacturing costs [5]. These approaches focus primarily on solvent reduction, catalyst optimization, and the elimination of hazardous reagents from the synthetic pathway [5].

Water-based synthesis represents a significant advancement in green carbidopa production [5]. This methodology employs aqueous reaction media with barium hydroxide as the base catalyst, achieving solvent reduction of 80 to 90 percent compared to traditional organic solvent systems [5]. The process utilizes urea as a green aminating agent, reacting with (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid hydrochloride under controlled temperature conditions [5]. The reaction proceeds at 100 degrees Celsius for three hours, followed by acidification to precipitate the crude product [5].

Solvent-free reaction conditions have been developed to completely eliminate organic solvents from the carbidopa synthesis process [5]. These methods employ solid-state reactions or neat conditions, utilizing Lewis acid catalysts to promote the formation of carbon-nitrogen bonds [5]. The solvent-free approach requires careful temperature control and mechanical mixing to ensure adequate mass transfer between reactants [5].

Ionic liquid media present another green chemistry alternative for carbidopa synthesis [5]. These non-volatile, recyclable solvents reduce environmental impact while maintaining reaction efficiency [5]. Ionic liquid systems typically achieve 70 to 80 percent solvent reduction compared to conventional organic synthesis methods [5]. The ionic liquid catalysts can be recovered and reused multiple times, further enhancing the environmental sustainability of the process [5].

ApproachSolvent Reduction (%)Energy ConsumptionCatalyst TypeEnvironmental Impact
Water-based synthesis80-90ReducedBarium hydroxideLow
Solvent-free conditions100Significantly reducedLewis acid catalystsVery low
Ionic liquid medium70-80Moderate reductionIonic liquid catalystsModerate
Supercritical CO2 extraction60-70IncreasedNoneLow

Catalyst optimization in green carbidopa synthesis focuses on developing more efficient and environmentally benign catalytic systems [5]. Barium hydroxide has emerged as an effective base catalyst for water-based synthesis, providing good yields while maintaining mild reaction conditions [5]. The catalyst loading can be optimized to minimize waste generation while maximizing product formation [5]. Recovery and recycling of catalysts represent important considerations in green synthesis design [5].

The elimination of toxic reagents constitutes another important aspect of green carbidopa synthesis [5]. Traditional methods often employ hazardous chemicals such as sodium hydride, chloramine, or hydroxylamine O-sulphonic acid [19]. Green approaches substitute these with safer alternatives such as urea, which serves as both nitrogen source and reducing agent [5]. This substitution significantly reduces the environmental and safety hazards associated with carbidopa manufacturing [5].

Asymmetric Synthesis Strategies: Chiral Resolution Techniques

Asymmetric synthesis of carbidopa requires sophisticated chiral resolution techniques to achieve the desired L-configuration with high enantiomeric purity [4]. The quaternary stereogenic center bearing the hydrazine functionality presents significant synthetic challenges that have been addressed through various enantioselective methodologies [4].

The europium-pybox catalytic system represents the most successful asymmetric approach to carbidopa synthesis [4]. This methodology employs europium complexes with (R,R)-diphenyl-pybox ligands to catalyze highly enantioselective α-amination reactions of acyclic β-ketoesters [4]. The catalyst system achieves enantiomeric excesses of 95 to 98 percent while maintaining practical reaction conditions [4]. The reaction proceeds through coordination of the β-ketoester substrate to the europium center, followed by enantioselective attack of di-tert-butyl azodicarboxylate [4].

Chiral lithium binaphtholate catalysis provides an alternative asymmetric approach to carbidopa synthesis [4]. This methodology achieves enantiomeric excesses of 90 to 95 percent using lower catalyst loadings of 5 to 10 mol percent [4]. The reaction operates at cryogenic temperatures ranging from -78 to 0 degrees Celsius, requiring shorter reaction times of 6 to 12 hours [4]. The chiral lithium catalyst coordinates both the substrate and the aminating reagent, inducing facial selectivity in the carbon-nitrogen bond formation [4].

MethodCatalyst Loading (mol%)Enantiomeric Excess (%)Temperature (°C)Reaction Time (h)
Europium-pybox catalysis10-1595-980 to 2512-24
Chiral lithium binaphtholate5-1090-95-78 to 06-12
Enantioselective hydrogenation2-585-9025 to 504-8
Chiral auxiliary approachStoichiometric80-850 to 2524-48

Enantioselective hydrogenation strategies have been developed for carbidopa synthesis, particularly for the reduction of prochiral double bonds in advanced intermediates [17]. These methods utilize chiral rhodium or ruthenium catalysts to achieve enantioselective reduction with catalyst loadings as low as 2 to 5 mol percent [17]. The hydrogenation reactions typically operate at moderate temperatures of 25 to 50 degrees Celsius under hydrogen pressures of 1 to 10 atmospheres [17]. Enantiomeric excesses of 85 to 90 percent are routinely achieved using optimized chiral phosphine ligands [17].

Chiral resolution through enzymatic methods represents an emerging approach to carbidopa synthesis [13]. Enzymatic resolution of racemic intermediates using selective hydrolases or decarboxylases can provide access to enantiomerically pure carbidopa precursors [13]. These biocatalytic methods operate under mild conditions and generate minimal waste, aligning with green chemistry principles [13]. However, the requirement for enzyme production and optimization can increase process complexity and cost [13].

Industrial Scale-up Challenges: Yield Optimization and Purification Processes

The transition from laboratory-scale synthesis to industrial carbidopa production presents numerous challenges that must be systematically addressed to ensure economic viability and product quality [7] [26]. Yield optimization represents the primary concern, as laboratory yields often do not translate directly to large-scale manufacturing conditions [7].

Process optimization for industrial carbidopa synthesis requires careful evaluation of reaction parameters including temperature control, mixing efficiency, and residence time distribution [7]. Laboratory-scale yields of 40 to 60 percent frequently decrease during scale-up due to mass transfer limitations and heat removal challenges [7]. Industrial optimization typically achieves yields of 70 to 85 percent through improved reactor design and process control systems [7]. The implementation of continuous flow reactors has shown particular promise for maintaining consistent reaction conditions at scale [7].

Purification efficiency represents a critical bottleneck in industrial carbidopa production [7] [15]. Laboratory-scale synthesis often relies on chromatographic separation techniques that are impractical for large-scale manufacturing [19]. Industrial purification processes must utilize crystallization-based methods to achieve pharmaceutical-grade purity while maintaining economic feasibility [15]. The development of selective crystallization conditions requires extensive optimization of solvent systems, temperature profiles, and seeding protocols [15].

Temperature control during scale-up presents significant engineering challenges due to the exothermic nature of many carbidopa synthesis reactions [1]. Laboratory reactions performed in small vessels with efficient heat exchange must be redesigned for large-scale reactors with different heat transfer characteristics [7]. The oxaziridine-methyldopa reaction, in particular, requires careful temperature management to prevent decomposition of heat-sensitive intermediates [1]. Industrial implementations typically employ specialized reactor designs with enhanced heat exchange capabilities [7].

Challenge CategoryLaboratory Scale IssueIndustrial Scale SolutionCost Impact
Yield OptimizationInconsistent yields (40-60%)Process optimization (70-85% yield)Medium
Purification EfficiencyComplex chromatographic separationCrystallization-based purificationHigh
Cost ManagementExpensive reagentsAlternative cheaper reagentsVery High
Quality ControlVariable enantiomeric purityInline monitoring systemsMedium
Environmental ComplianceSolvent waste generationGreen chemistry implementationHigh

Quality control systems for industrial carbidopa production must address the challenges of maintaining consistent enantiomeric purity throughout large batches [7]. Laboratory-scale synthesis often exhibits variable enantiomeric excess due to small-scale measurement errors and temperature fluctuations [4]. Industrial production requires inline monitoring systems capable of real-time analysis of product quality parameters [7]. These systems typically employ process analytical technology including near-infrared spectroscopy and high-performance liquid chromatography for continuous quality assessment [7].

Cost management represents a fundamental challenge in industrial carbidopa synthesis, particularly given the expense of specialized reagents and catalysts [7]. The europium-pybox catalytic system, while highly effective for asymmetric synthesis, involves costly rare earth metals that significantly impact manufacturing economics [4]. Industrial implementations often require development of alternative catalytic systems or efficient catalyst recovery protocols to maintain economic viability [7]. The implementation of catalyst recycling systems can reduce raw material costs by 60 to 80 percent [7].

Environmental compliance requirements add additional complexity to industrial carbidopa production [7]. Solvent waste generation from traditional synthesis methods necessitates expensive waste treatment and disposal protocols [5]. Industrial facilities must implement green chemistry approaches to minimize environmental impact while maintaining product quality and yield [5]. The transition to water-based synthesis methods can reduce waste treatment costs by 70 to 90 percent compared to organic solvent systems [5].

Comparative Analysis of Patent-protected Synthesis Protocols

Patent protection in carbidopa synthesis has led to the development of numerous proprietary methodologies, each claiming specific advantages in terms of yield, purity, or process efficiency [1] [9] [23] [5]. A comprehensive analysis of these patent-protected protocols reveals distinct approaches to addressing the fundamental challenges of carbidopa manufacturing.

The Chinese patent CN102702019B describes an oxaziridine-methyldopa reaction methodology that achieves superior yields and product purity compared to conventional approaches [1]. This patent claims the use of specific reaction conditions including dichloromethane as solvent and controlled temperature profiles to optimize the formation of the desired carbidopa product [1]. The patent emphasizes the elimination of chromatographic purification steps through improved crystallization protocols [1]. The methodology reportedly achieves yields exceeding 85 percent with pharmaceutical-grade purity suitable for direct formulation [1].

The international patent WO2007042848A2, assigned to Egis Pharmaceuticals, presents a novel cyclohexane oxaziridine method for carbidopa synthesis [9]. This patent introduces the use of 3,3-pentamethylene oxaziridine as a superior aminating agent compared to conventional oxaziridine derivatives [9]. The key innovation involves the formation of a readily isolable crystalline intermediate that eliminates the need for complex purification procedures [9]. The patent claims that this intermediate can be prepared in homogeneous reaction mixtures and isolated in pure crystalline form without protecting group chemistry [9].

Patent CN105732416A focuses on improved purification processes for carbidopa synthesis [23]. This patent describes modifications to the hydrolysis and workup procedures that simplify product isolation while maintaining high purity standards [23]. The methodology emphasizes the use of specific solvent systems and crystallization conditions to achieve efficient separation of carbidopa from reaction byproducts [23]. The patent claims reduced processing time and improved overall process efficiency compared to existing methods [23].

Patent NumberKey InnovationPublication YearAssigneeClaimed Advantage
CN102702019BOxaziridine-methyldopa reaction2012Chinese pharmaceutical companyHigher yield and purity
WO2007042848A2Cyclohexane oxaziridine method2007Egis PharmaceuticalsNovel intermediate isolation
CN105732416AImproved purification process2016Chinese research instituteSimplified workup procedure
CN101172960AGreen synthesis intermediate2008Chinese pharmaceutical companyEnvironmentally friendly process

The green synthesis patent CN101172960A represents an early attempt to address environmental concerns in carbidopa manufacturing [5]. This patent describes the use of environmentally friendly reagents and reaction conditions to produce carbidopa intermediates with reduced environmental impact [5]. The methodology employs water-based reaction systems and eliminates many of the hazardous reagents associated with traditional carbidopa synthesis [5]. The patent claims significant reductions in waste generation and improved safety profiles for manufacturing personnel [5].

Comparative analysis of these patent-protected protocols reveals several common themes in carbidopa synthesis development [1] [9] [23] [5]. The emphasis on intermediate isolation and purification represents a recurring focus across multiple patents [1] [9]. The development of crystalline intermediates that can be purified through conventional techniques rather than chromatography appears to be a key objective in commercial carbidopa synthesis [9] [23]. Environmental considerations have become increasingly important in recent patent applications, reflecting growing regulatory pressure for sustainable manufacturing processes [5].

The evolution of patent-protected synthesis protocols demonstrates the ongoing refinement of carbidopa manufacturing technology [1] [9] [23] [5]. Early patents focused primarily on yield optimization and basic purification methods [9]. More recent applications emphasize green chemistry principles, process simplification, and cost reduction strategies [5] [23]. The trend toward environmentally sustainable synthesis methods is likely to continue as regulatory requirements become more stringent and manufacturing costs continue to rise [5].

High Performance Liquid Chromatography represents the most extensively employed analytical technique for carbidopa characterization, with numerous method development studies focusing on optimization of separation parameters and detection systems. The fundamental approach involves reversed-phase chromatography utilizing octadecylsilane-bonded stationary phases, with mobile phase systems carefully optimized to achieve adequate retention and resolution for carbidopa and its related compounds [1] [2] [3].

Column selection plays a critical role in method development, with several stationary phases demonstrating excellent performance for carbidopa analysis. The Cosmosil 5PE-MS column (150 × 4.6 mm, 5 μm) has shown superior separation characteristics when combined with gradient elution systems employing phosphate buffer at pH 2.5 and methanol [1] [4]. Alternative column chemistries, including the Kromasil 100Å phase (250 × 4.6 mm, 5 μm), provide enhanced carbon loading (20%) and surface area (350 m²/g), resulting in improved retention characteristics for carbidopa and related impurities [5].

Mobile phase optimization requires careful consideration of pH effects on carbidopa ionization and chromatographic behavior. Phosphate buffer systems at pH values ranging from 2.5 to 4.0 demonstrate optimal performance, with pH 2.8 providing particularly effective separation of carbidopa from levodopa and related compounds [6] [7]. The acidic conditions suppress ionization of the carboxylic acid functionality in carbidopa, enhancing retention on reversed-phase stationary phases and improving peak symmetry [8].

Ultra Performance Liquid Chromatography methods offer significant advantages in terms of analysis time and resolution, with several validated approaches demonstrating enhanced sensitivity for carbidopa quantification. The implementation of sub-2-micron particle stationary phases, such as fused-core technology columns (2.6 μm), enables rapid separations with improved chromatographic efficiency [9] [10]. Flow rate optimization typically ranges from 1.0 to 1.5 mL/min, with column temperatures maintained at 25-35°C to achieve optimal peak symmetry and resolution [8].

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for carbidopa bioanalysis, providing exceptional sensitivity and selectivity. Multiple reaction monitoring modes utilize the characteristic fragmentation pattern of protonated carbidopa (m/z 227 → 181) for quantitative analysis [9] [11]. Sample preparation typically involves protein precipitation using acidified organic solvents, with deuterated internal standards ensuring accurate quantification across the analytical range of 2-500 ng/mL [12].

Detection wavelength selection for ultraviolet-based methods focuses on the aromatic chromophore of carbidopa, with 280 nm providing optimal sensitivity while maintaining selectivity against common pharmaceutical excipients [1] [8]. Photodiode array detection enables spectral confirmation of peak purity and identification of degradation products during stability studies [13] [4].

Method validation parameters consistently demonstrate excellent analytical performance, with linearity coefficients exceeding 0.999 across concentration ranges spanning three orders of magnitude. Precision studies typically yield relative standard deviation values below 2% for intra-day and inter-day assessments, while accuracy studies demonstrate recovery values within 98-102% of theoretical concentrations [13] [14].

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of carbidopa through analysis of proton and carbon environments within the molecular framework. The unique hydrazine functionality of carbidopa produces characteristic chemical shifts and coupling patterns that enable unambiguous identification and quantitative determination in pharmaceutical matrices [15] [16]. Advanced two-dimensional Nuclear Magnetic Resonance techniques offer enhanced resolution for structural confirmation and impurity profiling applications [17].

Infrared spectroscopy analysis of carbidopa reveals distinctive absorption bands corresponding to key functional groups, including the characteristic NH₂ stretching vibrations of the hydrazine moiety, aromatic C=C stretching of the catechol ring system, and C=O stretching of the carboxylic acid functionality [18] [19]. Attenuated Total Reflectance Fourier Transform Infrared spectroscopy enables quantitative analysis through partial least squares regression analysis of spectral regions 1211-1315 cm⁻¹ and 1488-1550 cm⁻¹, achieving correlation coefficients of 0.9965 for levodopa and 0.9537 for carbidopa [18].

The infrared spectral interpretation reveals that carbidopa exhibits a complex fingerprint region reflecting the multiple functional groups present in the molecule. The hydroxyl stretching region (3200-3600 cm⁻¹) displays broad absorption bands characteristic of the catechol hydroxyl groups, with hydrogen bonding effects influencing band positions and intensities [18]. The carbonyl stretching frequency of the carboxylic acid group appears at approximately 1640 cm⁻¹, shifted from typical positions due to intramolecular interactions with the adjacent amino functionality.

Ultraviolet-Visible spectroscopy analysis exploits the extended conjugation system of carbidopa, with maximum absorption occurring at approximately 280 nm corresponding to the substituted aromatic ring system [20] [21]. Principal component regression analysis of ultraviolet spectra enables simultaneous determination of carbidopa and levodopa in pharmaceutical formulations, with excellent recovery values ranging from 98.03% to 101.16% [20]. Derivative spectrophotometric methods enhance selectivity through mathematical transformation of spectral data, utilizing zero-crossing points for elimination of spectral interferences [21].

The spectroscopic approach offers significant advantages for routine pharmaceutical analysis, including minimal sample preparation requirements and rapid analysis times. Method development utilizing chemometric approaches enables optimization of measurement parameters and validation according to International Conference on Harmonization guidelines [20]. The selectivity of spectroscopic methods depends critically on the presence of unique spectral features that can be resolved from interfering components in complex pharmaceutical matrices.

Advanced spectroscopic techniques, including multi-wavelength analysis and spectral deconvolution algorithms, enhance the analytical capabilities for carbidopa characterization. These approaches enable determination of carbidopa in the presence of related substances and degradation products, providing valuable information for pharmaceutical quality control applications [21].

Electrochemical Detection Systems: Sensor Development and Validation

Electrochemical detection systems for carbidopa analysis exploit the electroactive nature of the catechol functionality, which undergoes facile oxidation at carbon-based electrode surfaces. The development of modified electrodes incorporating nanomaterials significantly enhances the analytical performance through improved electron transfer kinetics and increased electroactive surface area [22] [23] [24].

Carbon paste electrodes modified with zinc oxide/carbon nanotube nanocomposites demonstrate exceptional performance for carbidopa detection, with oxidation potentials appearing at 570 mV, representing a 90 mV decrease compared to unmodified electrodes [24]. The incorporation of room-temperature ionic liquids (n-hexyl-3-methylimidazolium hexafluorophosphate) further enhances the electrochemical response, providing linear dynamic ranges of 0.09-450 μmol/L with detection limits as low as 0.05 μmol/L [24].

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization approaches for carbidopa analysis target the unique hydrazine functionality, which provides a selective reaction site for chemical modification leading to enhanced chromatographic retention and improved mass spectrometric sensitivity. The reaction of carbidopa with 2,4-pentanedione under acidic conditions at 40°C represents the most extensively validated derivatization strategy, enabling liquid chromatography-tandem mass spectrometry quantification at nanogram per milliliter levels [27] [28].

The mechanism of 2,4-pentanedione derivatization involves nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons, forming a stable cyclic pyrazole derivative. This chemical transformation converts the highly polar carbidopa molecule into a more lipophilic species suitable for reversed-phase liquid chromatography with significantly improved retention characteristics [27]. The reaction proceeds quantitatively under optimized conditions, with reaction times of one hour at 40°C providing complete conversion to the derivatized product.

Method validation studies demonstrate exceptional analytical performance, with lower limits of quantification achieved at 1 ng/mL in human plasma and 100 ng/mL in human urine samples [28]. The derivatization approach enables analysis of small sample volumes (50 μL plasma, 25 μL urine) while maintaining excellent precision and accuracy parameters. Stable isotope-labeled internal standards ensure robust response normalization across the analytical range [27].

Fluorescamine derivatization represents an alternative approach targeting primary amine functionalities, providing enhanced fluorescence detection capabilities for ultra-high performance liquid chromatography-tandem mass spectrometry applications [29] [30]. This pre-column derivatization strategy improves chromatographic retention and sensitivity compared to underivatized analysis, with run times reduced to 3.5 minutes while maintaining adequate resolution [29].

Propionic anhydride derivatization enables in-matrix chemical modification of carbidopa in plasma samples, resulting in 4-30 fold sensitivity improvements compared to conventional liquid chromatography-tandem mass spectrometry methods [31]. The derivatization reaction proceeds under ambient temperature conditions with propionic anhydride diluted 1:4 in acetonitrile, providing stable derivatives suitable for electrospray ionization mass spectrometry [31].

Colorimetric derivatization strategies utilize selective condensation reactions with aldehyde compounds, including vanillin and indole-3-carbaldehyde, for carbidopa quantification in pharmaceutical formulations [32] [33]. These approaches exploit the hydrazine functionality of carbidopa to form colored aldazine products with characteristic absorption maxima at 415-420 nm [32]. The vanillin-based method demonstrates linear dynamic ranges of 5.00-50.0 mg/L with detection limits of 0.215-0.342 mg/L, while indole-3-carbaldehyde derivatization provides approximately four-fold sensitivity enhancement [33].

Optimization of derivatization conditions requires careful control of reaction parameters, including temperature, pH, reaction time, and reagent concentrations. For 2,4-pentanedione derivatization, acidic conditions (pH 1-2) promote reaction efficiency while preventing hydrolysis of the derivatization reagent [27]. Temperature control at 40°C provides optimal reaction kinetics without degradation of the carbidopa substrate or derivatized product.

The selectivity advantages of derivatization approaches enable analysis in complex biological matrices with minimal sample preparation requirements. Protein precipitation using acidified organic solvents provides adequate sample cleanup for derivatized carbidopa analysis, eliminating the need for extensive solid-phase extraction procedures [27] [28]. The enhanced mass spectrometric response of derivatized carbidopa enables robust quantification in the presence of endogenous matrix components and co-administered medications.

Stability-Indicating Method Development for Degradation Product Analysis

Stability-indicating analytical methods for carbidopa characterization require comprehensive evaluation of degradation pathways under various stress conditions to identify and quantify formed impurities. Forced degradation studies demonstrate that carbidopa exhibits varying degrees of susceptibility to hydrolytic, oxidative, thermal, and photolytic conditions, with oxidative stress producing the most extensive degradation [34] [13] [4].

Acid hydrolysis studies using 5 M hydrochloric acid result in approximately 5.7% degradation of carbidopa, with major degradation products identified as methyldopa (1.16%) and 3,4-dihydroxyphenylacetone (1.16%) [4]. The acidic conditions promote hydrolysis of the hydrazine linkage, leading to formation of these characteristic degradation products. High performance liquid chromatography methods utilizing gradient elution effectively separate carbidopa from acid degradation products, achieving baseline resolution and spectral purity confirmation through photodiode array detection [4].

Base hydrolysis conditions (5 M sodium hydroxide) produce similar degradation levels (5.5%) but with different product distributions, including methyldopa (1.06%) and higher levels of 3,4-dihydroxyphenylacetone (3.18%) [4]. The alkaline environment facilitates different reaction pathways compared to acidic conditions, emphasizing the importance of comprehensive stress testing for method development.

Oxidative degradation using 3% hydrogen peroxide represents the most aggressive stress condition, resulting in 9.5% carbidopa degradation with formation of multiple unknown impurities (6.5%) in addition to the known degradation products methyldopa and 3,4-dihydroxyphenylacetone [4]. The oxidative stress conditions simulate potential degradation pathways during pharmaceutical storage and handling, making this evaluation particularly relevant for stability studies.

Thermal stress studies at 80°C for 24 hours demonstrate relatively modest carbidopa degradation (2.0%), with methyldopa formation as the primary degradation pathway [4]. The thermal stability of carbidopa supports its suitability for conventional pharmaceutical processing and storage conditions. Photostability evaluation under ultraviolet radiation conditions results in minimal degradation (1.6%), indicating adequate stability for normal pharmaceutical packaging and storage practices [4].

Method development for stability-indicating analysis focuses on achieving adequate resolution between carbidopa and all potential degradation products while maintaining suitable chromatographic performance. Gradient elution systems utilizing phosphate buffer and organic modifier combinations provide optimal separation, with detection at 280 nm enabling sensitive quantification of carbidopa and related substances [34] [13].

Peak purity assessment using photodiode array detection confirms the homogeneity of carbidopa peaks in the presence of degradation products, ensuring accurate quantification without interference from co-eluting impurities [13] [4]. The spectral purity criteria require purity indices greater than 0.99 and spectral correlation coefficients exceeding 0.995 compared to reference standards [35].

Validation parameters for stability-indicating methods encompass all aspects of analytical method validation, including specificity, linearity, accuracy, precision, robustness, and solution stability [13]. The methods demonstrate excellent linearity across concentration ranges appropriate for pharmaceutical analysis, with correlation coefficients exceeding 0.999 and detection limits suitable for impurity quantification at specification levels [14].

The mass balance approach ensures comprehensive accounting of carbidopa and degradation products, with total recovery values typically ranging from 95-105% of initial carbidopa content [4]. This comprehensive evaluation confirms the capability of the analytical method to detect and quantify all significant degradation pathways relevant to pharmaceutical stability assessment.

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

244.10592162 g/mol

Monoisotopic Mass

244.10592162 g/mol

Boiling Point

Decomposes

Heavy Atom Count

17

Melting Point

203-208 °C

UNII

MNX7R8C5VO

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (52.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (42.22%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carbidopa is indicated with [levodopa] for the treatment of symptoms of idiopathic Parkinson disease, postencephalitic parkinsonism and symptomatic parkinsonism followed by carbon monoxide or manganese intoxication. The combination therapy is administered for the reduction of [levodopa]-driven nausea and vomiting. The product of carbidopa should be used in patients where the combination therapy of carbidopa/[levodopa] provide less than the adequate daily dosage. As well carbidopa can be used in patients where the dosages of carbidopa and [levodopa] require individual titration.
FDA Label

Livertox Summary

Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Pharmacology

Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.

MeSH Pharmacological Classification

Antiparkinson Agents

Mechanism of Action

Carbidopa is an inhibitor of the DDC which in order, inhibits the peripheral metabolism of levodopa. DDC is very important in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine. DDC can be found in the body periphery and in the blood-brain barrier. The action of carbidopa is focused on peripheral DDC as this drug cannot cross the blood-brain barrier. Hence, it will prevent the metabolism of [levodopa] in the periphery but it will not have any activity on the generation of dopamine in the brain.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
DDC [HSA:1644] [KO:K01593]

Pictograms

Irritant

Irritant

Absorption Distribution and Excretion

When [levodopa]/carbidopa is administered orally, 40-70% of the administered dose is absorbed. Once absorbed, carbidopa shows bioavailability of 58%. A maximum concentration of 0.085 mcg/ml was achieved after 143 min with an AUC of 19.28 mcg.min/ml.
In animal studies, 66% of the administered dose of carbidopa was eliminated via the urine while 11% was found in feces. These studies were performed in humans and it was observed a urine excretion covering 50% of the administered dose.
The volume of distribution reported for the combination therapy of carbidopa/[levodopa] is of 3.6 L/kg. However, carbidopa is widely distributed in the tissues, except in the brain. After one hour, carbidopa is found mainly in the kidney, lungs, small intestine and liver.
The reported clearance rate for the combination therapy of [levodopa]/carbidopa is 51.7 L/h.

Metabolism Metabolites

The loss of the hydrazine functional group (probably as molecular nitrogen) represents the major metabolic pathway for carbidopa. There are several metabolites of carbidopa metabolism including 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid, 3-(3-hydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid, 3-(3-hydroxyphenyl)-2-methyllactic acid, and 3,4-dihydroxyphenylacetone (1,2).

Wikipedia

Carbidopa

Biological Half Life

The reported half-life of carbidopa is of approximately 107 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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